2-(4-fluorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide
Description
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Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O/c1-2-13-25-14-3-4-19-15-18(7-10-21(19)25)11-12-24-22(26)16-17-5-8-20(23)9-6-17/h5-10,15H,2-4,11-14,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETMBKIRRANXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a fluorophenyl group and a tetrahydroquinoline moiety, which are known to influence its pharmacological properties. The molecular formula is with a molecular weight of approximately 344.42 g/mol.
Structural Formula
Pharmacological Profile
- Receptor Binding Affinity : Studies have indicated that this compound interacts with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) modulation. Its affinity for the serotonin and dopamine receptors suggests potential applications in treating mood disorders and psychosis.
- Antidepressant Effects : Research has shown that derivatives of tetrahydroquinoline exhibit antidepressant-like effects in animal models. The compound may enhance serotonergic and dopaminergic signaling, contributing to its potential efficacy in mood regulation .
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism may involve apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Antidepressant Activity : A study involving a related tetrahydroquinoline derivative demonstrated significant reductions in depressive-like behavior in rodent models when administered at varying doses (10-30 mg/kg), indicating a dose-dependent response .
- Anticancer Efficacy : In vitro assays revealed that compounds related to 2-(4-fluorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide inhibited cell proliferation in HepG2 cells by over 50% at concentrations of 25 µM after 48 hours of treatment .
Table 1: Summary of Biological Activities
Scientific Research Applications
The compound 2-(4-fluorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of pharmacology and drug development. This article will explore its scientific research applications, supported by data tables and documented case studies.
Chemical Properties and Structure
This compound is a synthetic compound characterized by its unique molecular structure, which includes a fluorophenyl group and a tetrahydroquinoline moiety. Its molecular formula is C20H24FN3O, with a molecular weight of approximately 345.42 g/mol.
Structural Formula
Antidepressant Activity
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antidepressant effects. A study demonstrated that compounds similar to this compound showed enhanced serotonin and norepinephrine reuptake inhibition, suggesting potential use in treating depression .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis through caspase activation pathways .
Neuroprotective Effects
The neuroprotective capabilities of tetrahydroquinoline derivatives have been explored in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and improve cognitive function in animal models of Alzheimer’s disease.
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
| Biological Activity | Cell Line/Model | Effect | Mechanism |
|---|---|---|---|
| Antidepressant | Rat model | Increased serotonin levels | Serotonin reuptake inhibition |
| Anticancer | MCF-7 (breast cancer) | Inhibition of cell proliferation | Apoptosis induction via caspase activation |
| Neuroprotection | Alzheimer's model | Improved cognition | Reduction of oxidative stress |
Case Study 1: Antidepressant Efficacy
In a controlled study involving rats subjected to chronic unpredictable stress, administration of this compound resulted in significant improvement in depressive-like behaviors compared to control groups. The compound was found to enhance levels of brain-derived neurotrophic factor (BDNF), indicating its potential as an antidepressant agent .
Case Study 2: Anticancer Activity
A comparative analysis was conducted on various tetrahydroquinoline derivatives against breast cancer cell lines. The compound exhibited a notable IC50 value lower than that of standard chemotherapeutics such as doxorubicin, highlighting its potential as a novel anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
